molecular formula C15H23N3O B6959676 N-[4-(1-pyridin-2-ylethylamino)cyclohexyl]acetamide

N-[4-(1-pyridin-2-ylethylamino)cyclohexyl]acetamide

Cat. No.: B6959676
M. Wt: 261.36 g/mol
InChI Key: OLUCLFDIWYXWRE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[4-(1-pyridin-2-ylethylamino)cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-11(15-5-3-4-10-16-15)17-13-6-8-14(9-7-13)18-12(2)19/h3-5,10-11,13-14,17H,6-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUCLFDIWYXWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC2CCC(CC2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-pyridin-2-ylethylamino)cyclohexyl]acetamide can be achieved through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-pyridin-2-ylethylamino)cyclohexyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), TBHP, sodium borohydride (NaBH4), and various nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethyl acetate, and sometimes the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

N-[4-(1-pyridin-2-ylethylamino)cyclohexyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1-pyridin-2-ylethylamino)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-(1-pyridin-2-ylethylamino)cyclohexyl]acetamide include:

Uniqueness

This compound is unique due to its specific structure, which combines a pyridine ring with a cyclohexyl group and an acetamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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